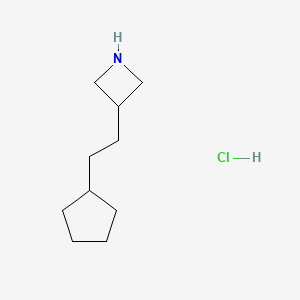

3-(2-Cyclopentylethyl)azetidine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

3-(2-cyclopentylethyl)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N.ClH/c1-2-4-9(3-1)5-6-10-7-11-8-10;/h9-11H,1-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRWBRQGNWKERCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCC2CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-(2-Cyclopentylethyl)azetidine hydrochloride is a chemical compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 2098072-77-4

This compound features an azetidine ring substituted with a cyclopentylethyl group, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological receptors and enzymes. The structural properties of the azetidine ring may facilitate binding to neurotransmitter receptors, potentially modulating their activity.

Key Mechanisms :

- Receptor Binding : The compound may act as an agonist or antagonist at specific neurotransmitter receptors, influencing neuronal signaling pathways.

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, leading to altered physiological responses.

In Vitro Studies

- Neurotransmitter Interaction : Preliminary studies indicate that this compound exhibits binding affinity for dopamine and serotonin receptors. This suggests potential applications in treating mood disorders and neurological conditions.

- Antimicrobial Activity : In vitro assays have shown that the compound possesses antimicrobial properties against various bacterial strains, indicating its potential as a therapeutic agent in infectious diseases.

In Vivo Studies

- Animal Models : In vivo studies on rodent models demonstrated that administration of the compound resulted in significant behavioral changes consistent with anxiolytic effects, supporting its potential use in anxiety disorders.

- Toxicity Assessment : Toxicological evaluations revealed that the compound has a favorable safety profile at therapeutic doses, although further studies are needed to assess long-term effects.

Case Studies

- Case Study 1 : A study published in a peer-reviewed journal explored the effects of this compound on anxiety-like behavior in mice. Results indicated a reduction in anxiety behaviors compared to controls, suggesting its efficacy as an anxiolytic agent.

- Case Study 2 : Another investigation focused on the antimicrobial properties of the compound, revealing significant inhibition of growth in Gram-positive bacteria, thus highlighting its potential as an antibiotic candidate.

Comparative Analysis

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Cycloalkyl Substituents

Key Observations :

- The phenylcyclopropyl derivative () introduces aromaticity, which may enhance interactions with hydrophobic pockets in target proteins.

Azetidine Derivatives with Functionalized Side Chains

Key Observations :

- The naphthalene-propoxy derivative (KHG26792) demonstrates neuroprotective effects in Parkinson’s disease models, suggesting azetidine derivatives with bulky aromatic groups may target oxidative stress pathways .

Physicochemical and Pharmacokinetic Comparison

| Property | 3-(2-Cyclopentylethyl)azetidine HCl (Predicted) | 3-(Naphthalen-2-yl(propoxy)methyl)azetidine HCl | 3-(Methoxymethyl)azetidine HCl |

|---|---|---|---|

| LogP | ~3.5 (highly lipophilic) | ~4.1 | ~0.8 |

| TPSA (Ų) | ~20 | ~30 | ~35 |

| BBB Permeability | High | Moderate | Low |

| CYP Inhibition Risk | Likely | Moderate | Low |

Sources : Predicted using analogous data from , and 13.

Vorbereitungsmethoden

General Synthetic Strategy for Azetidine Derivatives

Azetidines, four-membered nitrogen-containing heterocycles, are typically synthesized via cyclization reactions of appropriate amino precursors. The preparation of 3-substituted azetidines such as 3-(2-cyclopentylethyl)azetidine hydrochloride generally involves:

- Formation of a suitable homoallylamine intermediate bearing the 2-cyclopentylethyl substituent.

- Intramolecular cyclization to form the azetidine ring.

- Conversion to the hydrochloride salt for isolation and purification.

This strategy is supported by extensive research on azetidine synthesis, including iodocyclization methods and ring closure techniques, as reviewed in doctoral research from the University of Birmingham and patent literature.

Preparation of this compound

Starting Materials and Intermediates

Homoallylamine Intermediate Synthesis:

The key precursor is a homoallylamine substituted with a 2-cyclopentylethyl group. This intermediate can be synthesized by alkylation of azetidine or related amine precursors with a suitable cyclopentylethyl halide or equivalent electrophile under controlled conditions.Protection and Functionalization:

Protection of the amine group (e.g., as N-t-butyl or silyl derivatives) may be employed to facilitate selective reactions and improve yields.

Cyclization Method

Iodocyclization Protocol:

The intramolecular cyclization to form the azetidine ring can be accomplished via iodocyclization of homoallylamines. This involves treatment with iodine or related reagents under mild conditions to induce ring closure, yielding azetidine derivatives in good yields (34-99% reported for various substituted azetidines).Alternative Cyclization Routes:

Other cyclization methods include nucleophilic substitution reactions on mesylate intermediates or palladium-catalyzed hydrogenations followed by ring closure.

Formation of Hydrochloride Salt

Experimental Conditions and Yields

Analytical and Purification Techniques

Extraction and Drying:

Post-reaction mixtures are extracted with organic solvents such as diethyl ether or methylene chloride, dried over magnesium sulfate or sodium sulfate, and concentrated under reduced pressure.Crystallization:

The hydrochloride salt typically crystallizes upon cooling and is washed with methyl tert-butyl ether to enhance purity.Characterization:

Structural confirmation is achieved via NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction, ensuring the correct stereochemistry and purity of the azetidine compound.

Research Findings and Notes

The iodocyclization method offers a versatile and efficient route to azetidine derivatives with diverse substituents, including bulky groups like cyclopentylethyl, without significant loss of yield or selectivity.

The hydrochloride salt form improves compound stability and facilitates handling and biological testing.

Reaction times, temperatures, and reagent stoichiometry are critical parameters influencing yield and purity. For example, refluxing after HCl gas treatment for 12 hours ensures complete salt formation.

Alternative methods such as palladium-catalyzed hydrogenation and mesylate intermediate formation provide complementary synthetic routes, allowing flexibility depending on available starting materials and desired scale.

Summary Table of Preparation Methods

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.